Smo Cilial Modulation Potency: RL-0070933 EC50 = 0.02 µM vs. Cyclopamine, Itraconazole, and CUR61414
RL-0070933 demonstrates an EC50 of 0.02 µM (20 nM) for modulation of Smo translocation to the primary cilium, as reported by vendor datasheets referencing the primary patent assay . In cross-study comparison, cyclopamine shows an IC50 of 46 nM for Smo inhibition in TM3Hh12 cells (Hh pathway inhibition), but this value reflects direct Smo binding antagonism rather than cilial trafficking modulation . Itraconazole inhibits Hh pathway activity with an IC50 of approximately 800 nM and prevents Smo ciliary accumulation, but its potency for cilial modulation is substantially weaker . CUR61414 binds Smo with a Ki of 44 nM but its EC50 for ciliary translocation has not been reported . No direct head-to-head study comparing RL-0070933 with these agents in an identical ciliary translocation assay has been published; all potency comparisons are cross-study and should be interpreted with the understanding that assay endpoints differ (Smo ciliary translocation vs. Hh transcriptional output vs. Smo binding).
| Evidence Dimension | Potency for Smo pathway modulation (EC50 / IC50 / Ki) |
|---|---|
| Target Compound Data | RL-0070933: EC50 = 0.02 µM (20 nM) for Smo cilial translocation modulation |
| Comparator Or Baseline | Cyclopamine: IC50 = 46 nM (Smo inhibition, TM3Hh12 cells); Itraconazole: IC50 ≈ 800 nM (Hh pathway inhibition); CUR61414: Ki = 44 nM (Smo binding) |
| Quantified Difference | RL-0070933 EC50 is approximately 2.3-fold lower than cyclopamine IC50 and 40-fold lower than itraconazole IC50, but assays measure different endpoints |
| Conditions | RL-0070933: Smo::EGFP ciliary translocation high-content imaging assay (per patent US20130274233A1); Cyclopamine: TM3Hh12 cell-based Hh pathway inhibition assay; Itraconazole: Shh-Light2 cell-based Gli reporter assay; CUR61414: BODIPY-cyclopamine competition binding assay |
Why This Matters
For experiments requiring potent modulation of Smo ciliary localization—rather than simple pathway antagonism—RL-0070933 provides an EC50 in the low nanomolar range with a defined cellular trafficking endpoint, whereas classical Smo antagonists either lack potency for this specific readout (itraconazole) or produce confounding ciliary accumulation (cyclopamine).
